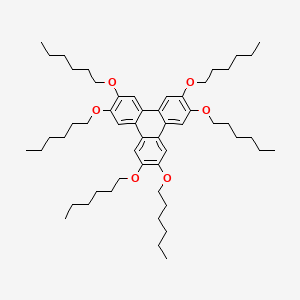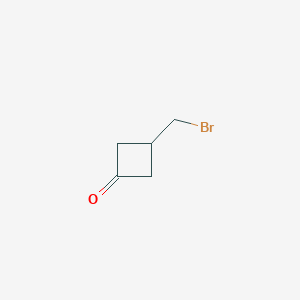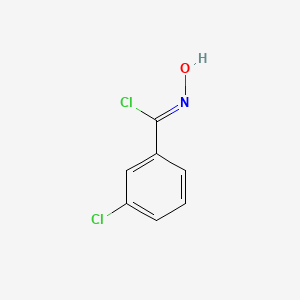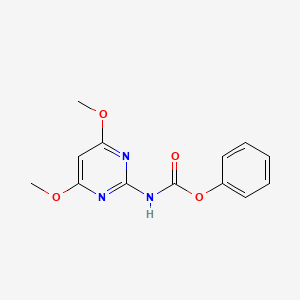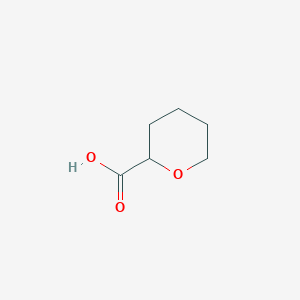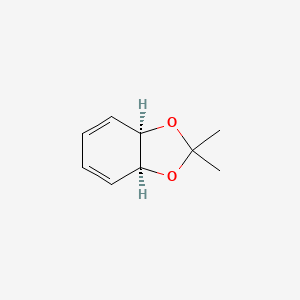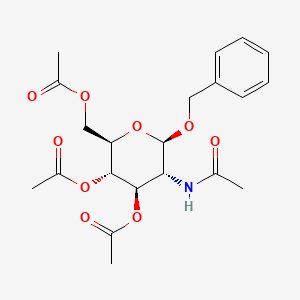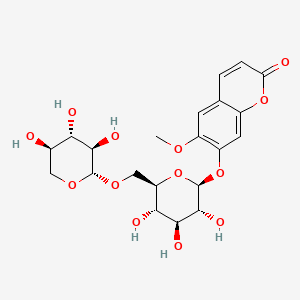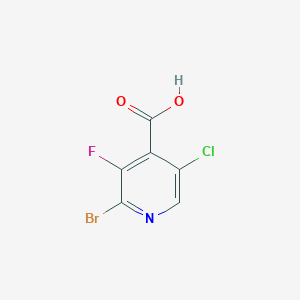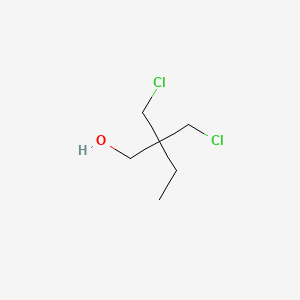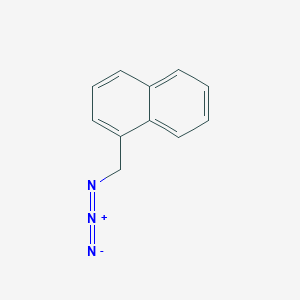
1-(Azidomethyl)naphthalene
Übersicht
Beschreibung
1-(Azidomethyl)naphthalene is an organic compound belonging to the class of aromatic azides. It consists of a naphthalene core (two fused benzene rings) with an azidomethyl group (CH₂N₃) attached to the first carbon position. This compound is known for its high reactivity due to the presence of the azide group, which contains three nitrogen atoms linked together by unstable covalent bonds.
Wirkmechanismus
Biochemical Pathways
There is a lack of specific research on the biochemical pathways affected by 1-(Azidomethyl)naphthalene. For instance, 1-naphthylamine, a derivative of naphthalene, has been shown to undergo biodegradation in Pseudomonas sp. strain JS3066 . The γ-glutamylated 1NA was subsequently oxidized to 1,2-dihydroxynaphthalene which was further degraded by the well-established pathway of naphthalene degradation via catechol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, particulate matter can significantly affect the behavior and removal efficiency of naphthalene in bioretention facilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)naphthalene can be synthesized through the nucleophilic substitution reaction of 1-(bromomethyl)naphthalene with sodium azide. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1-(Azidomethyl)naphthalene undergoes various chemical reactions, including:
Oxidation:
- The azide group can be oxidized to form aldehydes. This transformation is catalyzed by engineered variants of the hemoprotein myoglobin, which facilitates the conversion with high efficiency .
Reduction:
- The azide group can be reduced to form amines. This reaction typically involves hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution:
- The azide group can participate in nucleophilic substitution reactions, where a nucleophile displaces the terminal nitrogen atom. This reaction is commonly used in click chemistry to form triazoles.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-(Azidomethyl)naphthalene has several scientific research applications:
Bioconjugation:
- It is used as a versatile building block for bioconjugation reactions. The azide group readily participates in click chemistry, allowing researchers to create novel probes for targeted drug delivery, disease diagnosis, and bioimaging applications.
Material Science:
- The compound is utilized in developing new materials with specific functionalities. For instance, its combination with conductive polymers can lead to the creation of novel materials for organic electronics and optoelectronic devices.
Organic Synthesis:
- It serves as a valuable intermediate in organic synthesis due to its reactivity. It is employed in various synthetic transformations to access complex molecules with diverse functionalities, finding applications in the development of new pharmaceuticals and functional materials.
Vergleich Mit ähnlichen Verbindungen
1-(Azidomethyl)naphthalene can be compared with other naphthalene derivatives and azide-containing compounds:
Naphthalene Diimides:
- Naphthalene diimides (NDIs) are closely related to this compound and have applications in supramolecular chemistry, sensors, and molecular switching devices. They are also utilized in catalysis through anion-π interactions and in DNA intercalations for medicinal applications.
Group 13 Substituted Naphthalene Derivatives:
- Naphthalene derivatives substituted with Group 13 elements can act as bidendate Lewis acidic hosts. These compounds are of interest for developing materials with potential applications in non-linear optics and as scaffolds for radical formation.
Unique Features:
- The uniqueness of this compound lies in its azidomethyl group, which imparts high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
1-(azidomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-14-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTNGIJJDQMLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483014 | |
| Record name | 1-(azidomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55210-79-2 | |
| Record name | 1-(azidomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions sterically hindered azides can be challenging in CuAAC reactions. How does 1-(azidomethyl)naphthalene perform in these reactions, and what catalytic system was found effective?
A1: Despite the presence of the naphthalene ring, this compound was successfully utilized in CuAAC reactions with terminal alkynes []. The researchers found the catalytic system of copper(II) sulfate pentahydrate (CuSO₄•5H₂O) and sodium ascorbate to be effective for this azide. This system generates copper(I) in situ, facilitating the cycloaddition reaction with various alkynes to produce the corresponding 1,4-disubstituted 1,2,3-triazoles in good yields [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





